![molecular formula C24H37NaO7 B12084055 Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12084055.png)
Sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is a complex organic molecule with significant biochemical and pharmacological properties. It is known for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Hydrogenation: The initial step involves the hydrogenation of a precursor molecule to form a hexahydro derivative.
Hydroxylation: Subsequent hydroxylation steps introduce hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are added to the molecule through methylation reactions, often using methyl iodide as a reagent.
Cyclization: The final step involves cyclization to form the hexahydro structure.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation.
Controlled Hydroxylation: Employing specific enzymes or chemical reagents to achieve selective hydroxylation.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Aplicaciones Científicas De Investigación
The compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and catalysis.
Biology: Investigated for its role in cellular metabolism and enzyme inhibition.
Medicine: Explored for its potential in lowering cholesterol levels and treating cardiovascular diseases.
Industry: Utilized in the synthesis of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol production. This inhibition also affects other downstream pathways, leading to a decrease in the synthesis of other important biomolecules such as isoprenoids.
Comparación Con Compuestos Similares
Similar Compounds
Lovastatin: Another HMG-CoA reductase inhibitor with a similar structure and mechanism of action.
Simvastatin: A derivative of lovastatin with enhanced potency.
Atorvastatin: A more potent HMG-CoA reductase inhibitor with a different side chain structure.
Uniqueness
The compound (betaR,gammaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-Methyl-8-[[ is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its high affinity and selectivity for HMG-CoA reductase. This makes it a valuable compound in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C24H37NaO7 |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylpentanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1 |
Clave InChI |
MQJUBTPBWHIMPQ-UHFFFAOYSA-M |
SMILES canónico |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
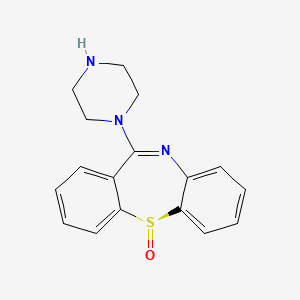
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)

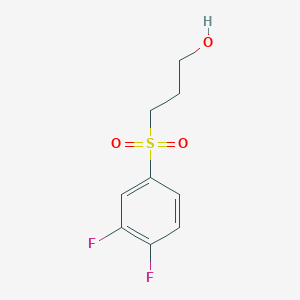
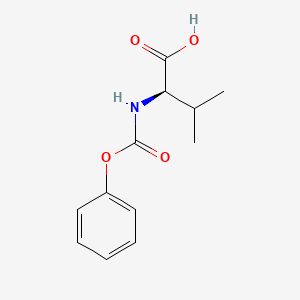
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)

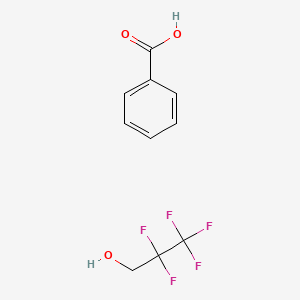
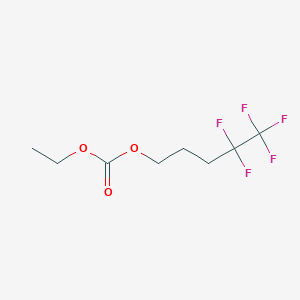

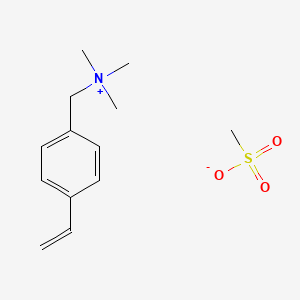
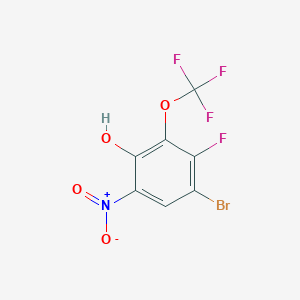
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)
